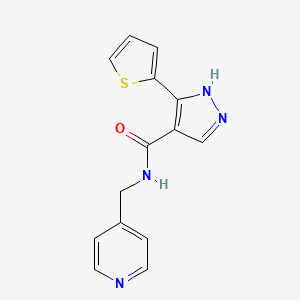methanone](/img/structure/B7607955.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl](quinolin-6-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone typically involves the reaction of 2,3-dimethylphenylpiperazine with quinoline-6-carboxylic acid or its derivatives under specific conditions. The reaction may require the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the quinoline moiety.
Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon can be employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce secondary amines.
科学研究应用
Chemistry: In chemistry, 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: In medicinal chemistry, 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone: shares structural similarities with other piperazine and quinoline derivatives.
Uniqueness: The uniqueness of 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone lies in its specific substitution pattern and the combination of the piperazine and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-5-3-7-21(17(16)2)24-11-13-25(14-12-24)22(26)19-8-9-20-18(15-19)6-4-10-23-20/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFGCJYDLCCXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
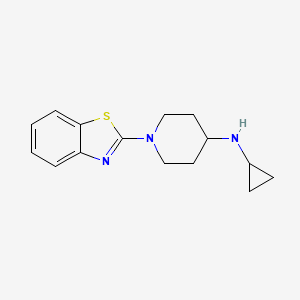
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B7607880.png)
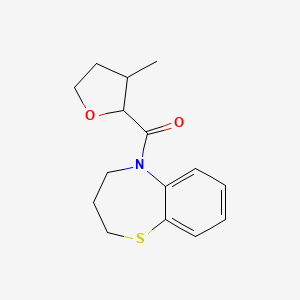
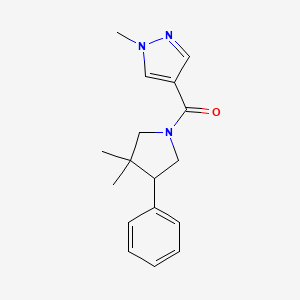
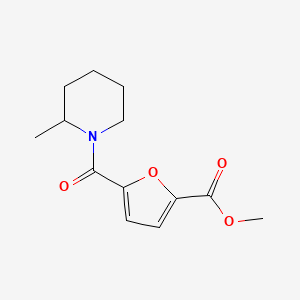
![4-[(2-Methoxyphenyl)methyl]-1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperidine](/img/structure/B7607901.png)
![N-(2-methylpropyl)imidazo[1,2-a]pyridine-5-carboxamide](/img/structure/B7607905.png)
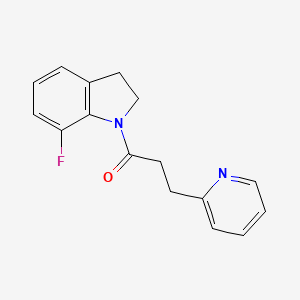
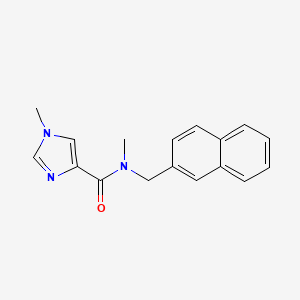
![6-Methyl-3-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7607929.png)
methanone](/img/structure/B7607936.png)
![5-Methyl-3-[(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7607943.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(6-methylpyridin-2-yl)methanone](/img/structure/B7607959.png)
